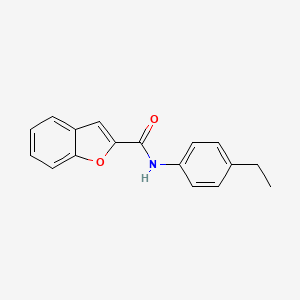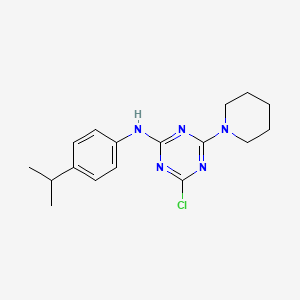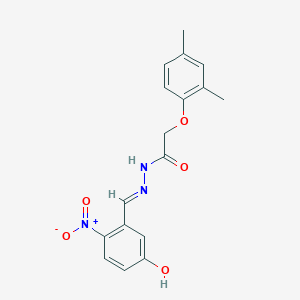![molecular formula C17H17N3O2S2 B5507259 3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole is 359.07621914 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metalation and Electrophilic Quenching of Isoxazoles
Research on the metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups has provided a synthetically useful entry to thioalkyl derivatives. A study by Balasubramaniam, Mirzaei, and Natale (1990) highlighted a selective direct pathway to these derivatives, which could imply potential applications in developing compounds with enhanced chemical reactivity or specificity for targeted scientific applications. (Balasubramaniam, Mirzaei, & Natale, 1990)
Cycloaddition Reactions of Isoxazoles
Cycloaddition reactions are pivotal in synthetic organic chemistry for constructing complex molecular architectures. A study on the regioselectivity of 1,3-dipolar cycloadditions involving isoxazole derivatives by Zaki, Sayed, and Elroby (2016) described the synthesis of various isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, demonstrating the versatility of isoxazoles in forming biologically active compounds. This research underscores the role of isoxazoles in synthesizing compounds with potential antimicrobial and anti-inflammatory properties. (Zaki, Sayed, & Elroby, 2016)
Reaction of β-Dimethylaminovinyl Ketones with Hydroxylamine
The study of reactions between β-dimethylaminovinyl ketones and hydroxylamine has led to a regioselective synthesis of substituted isoxazoles, as reported by Rosa et al. (2008). This research reveals the chemical versatility of isoxazoles and their derivatives in organic synthesis, hinting at their potential for crafting compounds with specific biological or chemical activities. (Rosa, Machado, Bonacorso, Zanatta, & Martins, 2008)
Pyrolysis of Isoxazole
A fascinating aspect of isoxazole chemistry is revealed in the study of its pyrolysis. Nunes et al. (2011) provided insights into the primary products of pyrolysis for isoxazole and its derivatives, uncovering potential pathways for the generation of novel compounds through thermal decomposition. This research could have implications for understanding the stability and reactivity of isoxazole derivatives under high-temperature conditions. (Nunes, Reva, Pinho e Melo, Fausto, Šolomek, & Bally, 2011)
特性
IUPAC Name |
[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-10-15(11(2)22-19-10)13-5-3-7-20(13)17(21)12-9-24-16(18-12)14-6-4-8-23-14/h4,6,8-9,13H,3,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBAIRYROKCZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2C(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5507176.png)
![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)


![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)
![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)